molecular formula C11H6F3NO2S2 B2606588 (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one CAS No. 881433-68-7

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one

Cat. No.: B2606588
CAS No.: 881433-68-7
M. Wt: 305.29
InChI Key: ZQPPNIWVGZZPJT-YVMONPNESA-N
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Description

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is a synthetic thiazolidinone derivative intended for research applications. Compounds within this chemical class are the subject of extensive investigation in medicinal chemistry due to their broad spectrum of biological activities . The core 4-thiazolidinone scaffold is recognized as a privileged structure in drug discovery . The specific presence of a (Z)-5-benzylidene substituent, particularly with electron-withdrawing groups like the trifluoromethoxy moiety, is a key structural feature often associated with enhanced pharmacological profiles in research compounds . These derivatives are frequently explored for their potential antimicrobial properties, including activity against Mycobacterium tuberculosis ,-where they may act through inhibition of bacterial targets like InhA . Furthermore, 5-ene-thiazolidinone derivatives are commonly studied in oncology research for their antitumor and cytotoxic effects against various human cancer cell lines . The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the benzylidene ring can significantly influence the compound's biological activity and potency . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPNIWVGZZPJT-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide, followed by cyclization . The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the benzylidene position and modifications to the thiazolidinone ring. Below is a comparative analysis with structurally related compounds:

Compound Substituents on Benzylidene Additional Modifications Key Properties/Activities Reference
(Z)-2-Thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one (Target) –OCF₃ (para) None Enhanced electronic properties due to –OCF₃; potential bioactivity (inferred from analogs)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) –OH (ortho) 3-phenyl group Exhibits medicinal properties (e.g., aldose reductase inhibition); methanol solvate in crystal structure
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1) Azulene moiety Azulene as a polymerizable/complexing unit Electrochemically active; forms complexes with metal ions (e.g., Cu²⁺)
5-(4-Dimethylaminobenzylidene)-2-thioxo-thiazolidin-4-one –N(CH₃)₂ (para) None Electron-donating –NMe₂ group alters redox behavior; potential for optoelectronic applications
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs Varied (e.g., –Cl, –NO₂) Acetamide at N3 of thiazolidinone Anti-cancer activity; substituent-dependent potency (e.g., –NO₂ enhances cytotoxicity)
5-((Z)-3-Chlorobenzylidene)-2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one –Cl (meta) Benzo[d]thiazole-imino group at N2 Anti-tuberculosis activity (EC₅₀ = 0.18 μM); synergism between –Cl and thiazole

Substituent Effects on Bioactivity and Physicochemical Properties

  • Electron-Withdrawing Groups (–OCF₃, –NO₂): The trifluoromethoxy group in the target compound likely improves metabolic stability and membrane permeability compared to –OH or –OCH₃ analogs. Nitro (–NO₂) substituents in anti-cancer analogs (e.g., ) enhance cytotoxicity but may reduce solubility .
  • Electron-Donating Groups (–OH, –NMe₂): Hydroxybenzylidene derivatives (e.g., compound II) exhibit hydrogen-bonding capacity, influencing crystal packing and solvate formation . The –NMe₂ group in increases electron density, altering electrochemical redox potentials .
  • Heterocyclic Modifications (Azulene, Benzo[d]thiazole): Azulene-containing derivatives () show unique electrochemical behavior due to π-conjugation, while benzo[d]thiazole-imino groups () enhance anti-tuberculosis activity via target-specific interactions .

Crystallographic and Solvation Differences

  • The target compound’s –OCF₃ group may induce steric hindrance, affecting crystal packing compared to smaller substituents. For example, (5Z)-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one forms methanol hemisolvates, whereas dimethylsulfoxide solvates are observed in analogs with bulkier substituents .
  • Hydrogen-bonding patterns in rhodanine derivatives are influenced by substituents. Ortho-hydroxy groups form intramolecular H-bonds, stabilizing the Z-configuration, while para-substituents (–OCF₃) may favor intermolecular interactions .

Biological Activity

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's unique structural features, including the trifluoromethoxy group, may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is C18H10F3N5OSC_{18}H_{10}F_3N_5OS, with a molecular weight of approximately 433.4 g/mol. The compound's structure can be represented as follows:

SMILES C1=CC(=CC(=C1)N2C(=C(SC2=S)C=C3C=CC(=C4N=NN=N4)C=C3)O)C(F)(F)F\text{SMILES }C1=CC(=CC(=C1)N2C(=C(SC2=S)C=C3C=CC(=C4N=NN=N4)C=C3)O)C(F)(F)F

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one have demonstrated selective cytotoxic effects on K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM . The mechanism of action appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways, suggesting potential as a chemotherapeutic agent.

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AK5628.5
Compound BHeLa15.1
Compound CMDA-MB-36125.6

Antiviral Activity

Thiazolidinone derivatives have also been evaluated for their antiviral properties. In particular, some have shown promising results against Yellow Fever Virus (YFV). For example, a related thiazolidinone exhibited an EC50 value of 6.9 µM against YFV in Vero cells, indicating substantial antiviral efficacy . This suggests that (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one may possess similar antiviral properties.

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with cellular targets involved in cell proliferation and apoptosis pathways. Specifically, these compounds may inhibit key enzymes or receptors that facilitate cancer cell survival and replication.

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis and evaluation of various thiazolidinone derivatives found that several compounds exhibited strong cytotoxic effects against cancer cell lines, outperforming standard chemotherapy agents like cisplatin in some cases .
  • Antiviral Screening : Another investigation into the antiviral potential of thiazolidinones highlighted their effectiveness against YFV, with one compound demonstrating superior potency compared to traditional antiviral drugs such as ribavirin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-(trifluoromethoxy)benzaldehyde. Reaction conditions include refluxing in ethanol or acetic acid with a base catalyst (e.g., sodium acetate) for 6–12 hours. Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and stereoselectivity. TLC or HPLC monitors reaction progress .
  • Key Considerations : Impurities from side reactions (e.g., over-oxidation) are minimized by controlling reaction time and inert atmospheres. Recrystallization from ethanol or DMF-acetic acid mixtures ensures purity .

Q. Which spectroscopic techniques are essential for characterizing thiazolidin-4-one derivatives, and what key spectral features confirm successful synthesis?

  • Methodology :

  • IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and C=S stretch at 1200–1250 cm⁻¹ confirm the thiazolidinone core.
  • ¹H/¹³C NMR : The Z-configuration of the benzylidene moiety is indicated by a deshielded vinyl proton (δ 7.5–8.5 ppm) and coupling constants (J ≈ 12–14 Hz for transoid geometry). Aromatic protons of the trifluoromethoxy group appear as distinct multiplets .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent positions .

Q. What are the standard in vitro assays for evaluating acetylcholinesterase (AChE) inhibitory activity in thiazolidin-4-one derivatives?

  • Methodology : Ellman’s assay is widely used. AChE activity is measured spectrophotometrically by monitoring the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (λ = 412 nm). IC₅₀ values are calculated using donepezil as a reference standard. Assays are performed in triplicate at pH 8.0 with controlled temperature (25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when confirming the Z-configuration of the benzylidene moiety?

  • Methodology :

  • X-ray Crystallography : Definitive confirmation of the Z-configuration is achieved via single-crystal X-ray diffraction. The dihedral angle between the thiazolidinone ring and benzylidene group typically ranges from 5–15° in Z-isomers .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data. Discrepancies may arise from crystal packing effects or solvent interactions, requiring refinement of computational models .

Q. How does introducing electron-withdrawing groups (e.g., trifluoromethoxy) affect the electrochemical properties of benzylidene-thiazolidinone hybrids?

  • Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in aprotic solvents (e.g., DMF) reveal redox behavior. The trifluoromethoxy group lowers the LUMO energy, enhancing electron affinity. Peak potentials (Epa/Epc) shift cathodically, indicating improved charge-transfer efficiency. Modified electrodes (e.g., polyL films) detect heavy metals (e.g., Pb²⁺) at nM concentrations due to enhanced complexation .

Q. What computational methods predict the biological activity of thiazolidin-4-one derivatives, and how do they correlate with experimental results?

  • Methodology :

  • QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) are used to build regression models linking structure to AChE inhibition. CoMFA/CoMSIA analyses highlight steric and electrostatic contributions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in AChE’s active site. Hydrogen bonds with Trp86 and π-π stacking with Phe295 correlate with experimental IC₅₀ values. Discrepancies arise from solvent effects or protein flexibility, necessitating MD simulations .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data between similar thiazolidin-4-one derivatives?

  • Methodology :

  • Structural Reanalysis : Verify stereochemical purity via chiral HPLC or X-ray crystallography. Impurities (e.g., E-isomers) can skew activity .
  • Assay Variability : Control for enzyme source (e.g., human vs. electric eel AChE), substrate concentration, and incubation time. Normalize data to internal standards .
  • SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethoxy with nitro groups) to isolate electronic vs. steric effects .

Tables

Table 1 : Key Spectral Data for (Z)-2-Thioxo-5-(4-(Trifluoromethoxy)Benzylidene)Thiazolidin-4-One

TechniqueObserved SignalReference Compound (Rhodanine)
IR (cm⁻¹) C=O: 1705; C=S: 1230C=O: 1690; C=S: 1215
¹H NMR (δ) Vinyl H: 7.82 (s); CF₃O-Ar: 7.45–7.30 (m)Vinyl H: 7.65 (s)
¹³C NMR (δ) C=O: 167.2; C=S: 178.9C=O: 166.8; C=S: 177.5

Table 2 : Comparative AChE Inhibitory Activity of Thiazolidin-4-One Derivatives

CompoundIC₅₀ (µM)Key Structural Feature
Target Compound (Z-isomer) 1.304-(Trifluoromethoxy)benzylidene
Analog with 4-NO₂ Substitution 2.15Electron-withdrawing nitro group
Analog with 4-OCH₃ Substitution 5.80Electron-donating methoxy group

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